2-Chloro-5-nitroisonicotinonitrile

Organic synthesis Medicinal chemistry Heterocyclic chemistry

Procurement Challenge: Sourcing a regiospecific 2-chloro-5-nitropyridine building block with validated reactivity for scaling AHR-targeted therapies. This compound is the patent-required starting material for 3-amino isonicotinic nitrile synthesis, precluding generic substitutions that compromise reaction kinetics and regulatory filings. - Validated Route: Documented in CN115650909B for synthesizing pyrido[1,2,4]triazolo[1,5-c]pyrimidin-5-amines with an 89% final reduction yield. - Process Advantage: The 2-chloro/5-nitro substitution pattern ensures predictable SNAr reactivity; its 183.55 MW offers superior atom economy vs. the bromo analog (19.5% lower mass). - Supply Assurance: Consistent quality for producing anticancer agent intermediates without unvalidated impurity profile changes.

Molecular Formula C6H2ClN3O2
Molecular Weight 183.55 g/mol
Cat. No. B12433337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitroisonicotinonitrile
Molecular FormulaC6H2ClN3O2
Molecular Weight183.55 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)[N+](=O)[O-])C#N
InChIInChI=1S/C6H2ClN3O2/c7-6-1-4(2-8)5(3-9-6)10(11)12/h1,3H
InChIKeyIIZCZGCPNIQFAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-nitroisonicotinonitrile Overview


2-Chloro-5-nitroisonicotinonitrile (CAS: 1480179-77-8; molecular formula: C6H2ClN3O2; MW: 183.55) is a polyfunctionalized pyridine building block characterized by a 2-chloro substituent, a 5-nitro group, and a 4-cyano (isonicotinonitrile) core . This heterocyclic scaffold serves as a key intermediate in medicinal chemistry and organic synthesis, particularly for constructing pyridine-containing pharmacophores and advanced heterocyclic systems .

1 Polyfunctional pyridine scaffold for regioselective SNAr derivatization
2 Key intermediate in patent-validated route to AHR-targeting research compounds
3 Favorable molecular weight context compared to brominated analog

Why 2-Chloro-5-nitroisonicotinonitrile Cannot Be Replaced


General substitution of 2-Chloro-5-nitroisonicotinonitrile with alternative pyridinecarbonitriles is precluded by the molecule's specific and interdependent substitution pattern. The ortho-chloro substituent at the 2-position and the para-nitro group at the 5-position relative to the pyridine nitrogen create a unique electronic environment that dictates regioselective nucleophilic aromatic substitution (SNAr) reactivity . The combination of a strong electron-withdrawing nitro group and a labile chloro leaving group enables precise synthetic transformations that cannot be replicated by non-halogenated isonicotinonitriles (which lack a substitution handle) or by regioisomeric 2-chloro-4-cyanopyridine derivatives (which exhibit altered reactivity due to different positioning of electron-withdrawing substituents) [1]. Furthermore, patent CN115650909B explicitly identifies 2-chloro-5-nitroisonicotinonitrile—not its 3-nitro isomer or 2-bromo analog—as the requisite starting material for a validated synthetic route to 3-amino isonicotinic nitrile, a crucial intermediate for AHR-targeting anticancer agents [2]. Substituting this compound would introduce unvalidated changes to reaction kinetics, yield, and impurity profiles, compromising process robustness and downstream regulatory compliance.

! Regioisomeric 2-chloro-4-cyanopyridines exhibit altered SNAr reactivity due to different electron‑withdrawing group positioning.
! Non-halogenated isonicotinonitriles lack the labile chloro leaving group, preventing the same substitution chemistry.
! Bromo analog may shift reaction kinetics and impurity profiles, requiring revalidation of the documented patent route.

2-Chloro-5-nitroisonicotinonitrile Differentiation Evidence


Molecular Weight Advantage vs. 2-Bromo Analog

When comparing 2-Chloro-5-nitroisonicotinonitrile directly with its closest structural analog, 2-Bromo-5-nitroisonicotinonitrile, the target compound presents a molecular weight of 183.55 g/mol, which is 44.45 g/mol lower than the bromo analog (228.00 g/mol) . This significant mass difference is directly attributable to the replacement of the chlorine atom (atomic weight 35.45) with a bromine atom (atomic weight 79.90) [1].

Molecular Weight
Head-to-head
44.45 g/mol lower vs. 2‑bromo analog
Supports higher atom economy context
Calculated from C₆H₂ClN₃O₂ vs. C₆H₂BrN₃O₂
Organic synthesis Medicinal chemistry Heterocyclic chemistry

Validated Synthesis Route to 3-Amino Isonicotinic Nitrile

A patent for a novel synthesis of 3-amino isonicotinic nitrile explicitly utilizes 2-Chloro-5-nitroisonicotinonitrile as the penultimate intermediate, achieving an isolated yield of 89% in the final reduction step [1]. The patent details the synthesis of 2-Chloro-5-nitroisonicotinonitrile from 2-chloro-5-nitroisonicotinamide, with a reported yield of 86% for this specific transformation, demonstrating a robust and scalable process [2]. In contrast, the same patent classifies 2-chloro-3-nitroisonicotinic nitrile as an alternative but non-preferred starting material, implying a lower overall efficiency or less desirable product profile for that regioisomer [1].

Validated Synthesis
Head-to-head
86% (amide→nitrile) / 89% (final reduction) yield
Patent-validated route context
From CN115650909B; regioisomer alternative shows inferior performance
Process chemistry Pharmaceutical intermediates Synthetic methodology

AHR-Targeted Anticancer Application Specificity

Patent CN115650909B establishes a direct and critical link: 2-Chloro-5-nitroisonicotinonitrile is the required intermediate for synthesizing 3-amino isonicotinic nitrile, which is itself the major building block for pyrido[1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives [1]. These derivatives, disclosed in WO2022029063A1, are under investigation for treating cancer and conditions related to aberrant Aryl Hydrocarbon Receptor (AHR) signaling [1][2]. This creates a specific and high-value application pathway that is not documented for alternative building blocks like 2-chloro-4-cyanopyridine or 2-bromo-5-nitroisonicotinonitrile.

Application Specificity
Class-level inference
Key intermediate for AHR-targeting research compounds
Reported pathway-specific building block
Based on patent disclosures; alternative building blocks not documented for this route
Medicinal chemistry Cancer immunotherapy Aryl hydrocarbon receptor (AHR)

Enhanced Reactivity vs. Non-Nitrated 4-Cyanopyridine

The presence of the strong electron-withdrawing 5-nitro group in 2-Chloro-5-nitroisonicotinonitrile fundamentally alters its reactivity compared to the non-nitrated 2-Chloro-4-cyanopyridine . The nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) at the 2-chloro position to a significantly greater extent than the cyano group alone. While direct kinetic data for this specific compound is absent from the public domain, this effect is a well-established class-level principle for heteroaromatic systems [1][2]. This translates to milder reaction conditions, faster reaction rates, and potentially higher yields in substitution reactions compared to the non-nitrated analog.

SNAr Reactivity
Class-level inference
Nitro-activated vs. non‑nitrated 4‑cyanopyridine
Supports milder reaction condition context
Inferred from heteroaromatic reactivity principles; direct kinetic data not available
Physical organic chemistry Synthetic methodology Nucleophilic aromatic substitution

Commercial Purity Benchmark

A key differentiator in the procurement process is the available purity grade. For 2-Chloro-5-nitroisonicotinonitrile, a standard commercially available purity is 98% . While high purity is expected for most advanced intermediates, this specific grade provides a quantifiable benchmark for quality assessment. In contrast, similar compounds like 2-Bromo-5-nitroisonicotinonitrile are also offered at comparable purities (e.g., 97%) [1], but the target compound's established use in a validated patent route (CN115650909B) adds an additional layer of confidence that this 98% grade is sufficient for the intended synthetic applications.

Commercial Purity
Supporting evidence
98%
Established quality benchmark
1 pp higher vs. 2‑bromo analog (97%); purity adequate for validated patent route
Analytical chemistry Quality control Procurement

Validated Applications of 2-Chloro-5-nitroisonicotinonitrile


Synthesis of 3-Amino Isonicotinic Nitrile for AHR Cancer Therapy

2-Chloro-5-nitroisonicotinonitrile is the preferred intermediate for the multi-step synthesis of 3-amino isonicotinic nitrile, achieving an 89% yield in the final reduction step as documented in patent CN115650909B [1]. This intermediate is not a general building block but a critical precursor to pyrido[1,2,4]triazolo[1,5-c]pyrimidin-5-amines, a class of compounds under investigation for treating cancer and immune disorders through Aryl Hydrocarbon Receptor (AHR) modulation [1][2].

Efficient SNAr Derivatization for Parallel Synthesis

The presence of both a strong electron-withdrawing 5-nitro group and a labile 2-chloro group activates 2-Chloro-5-nitroisonicotinonitrile for rapid and efficient nucleophilic aromatic substitution (SNAr) [1]. Compared to non-nitrated 4-cyanopyridines, this enhanced reactivity enables higher-throughput derivatization under milder conditions, making it an ideal core scaffold for generating diverse libraries of nicotinonitrile-based compounds for lead identification and optimization programs [2].

Atom Economy Advantage Over Bromo Analog

For process chemistry applications, 2-Chloro-5-nitroisonicotinonitrile (MW 183.55) offers a tangible advantage over its brominated counterpart 2-Bromo-5-nitroisonicotinonitrile (MW 228.00) [1][2]. This 44.45 g/mol difference translates to a 19.5% lower molecular weight, which directly improves atom economy and reduces the mass of waste generated in subsequent synthetic steps. For large-scale manufacturing, this difference can significantly impact the cost of raw materials and waste disposal .

Application
Selection Property
Validation Focus
AHR-targeted compound research
Regioselective substitution pattern matching patent route
Yield reproducibility and intermediate identity per CN115650909B
Parallel SNAr derivatization
Nitro-activated chloro‑leaving group for mild conditions
Reaction rate and product purity in library synthesis
Process-scale intermediate selection
Lower molecular weight compared to bromo analog
Atom economy and waste stream assessment
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